6-(Bromomethyl)-7-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
6-(Bromomethyl)-7-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields due to their unique chemical properties. This particular compound features a bromomethyl group, a fluorine atom, and a methyl group attached to the benzoxazine core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-7-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the bromination of a suitable precursor. One common method is the bromination of methyl-substituted benzoxazine derivatives using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in carbon tetrachloride (CCl4) solvent . The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products with minimal by-products. The debromination of polybrominated intermediates using diethyl phosphite and N,N-diisopropylethylamine can also be employed to obtain the desired monobrominated product .
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-7-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl-substituted benzoxazines.
Scientific Research Applications
6-(Bromomethyl)-7-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-7-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the bromomethyl and fluorine substituents, resulting in different reactivity and applications.
7-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but without the bromomethyl group, affecting its chemical behavior.
6-(Chloromethyl)-7-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Chlorine instead of bromine, leading to different reactivity in substitution reactions.
Uniqueness
The presence of both bromomethyl and fluorine substituents in 6-(Bromomethyl)-7-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one imparts unique reactivity and properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C10H9BrFNO2 |
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Molecular Weight |
274.09 g/mol |
IUPAC Name |
6-(bromomethyl)-7-fluoro-2-methyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H9BrFNO2/c1-5-10(14)13-8-2-6(4-11)7(12)3-9(8)15-5/h2-3,5H,4H2,1H3,(H,13,14) |
InChI Key |
QYOUTYYDAFLOJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=C(C(=C2)CBr)F |
Origin of Product |
United States |
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